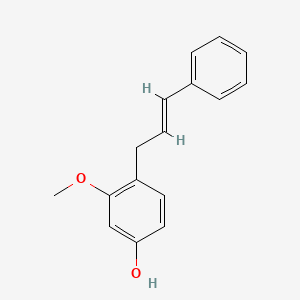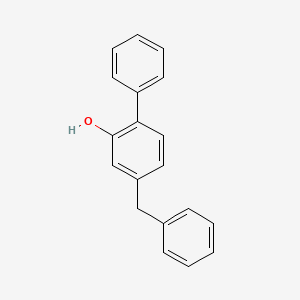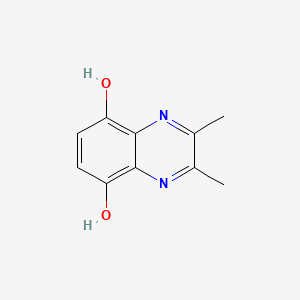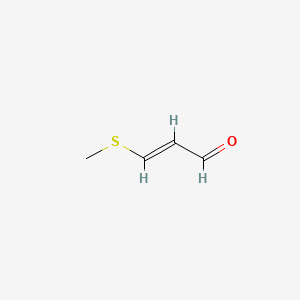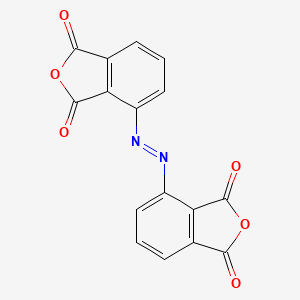
Azophthalic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azophthalic anhydride is an organic compound with the molecular formula C8H4N2O3. It is a derivative of phthalic anhydride, where the hydrogen atoms in the aromatic ring are replaced by azo groups (-N=N-). This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Azophthalic anhydride can be synthesized through the reaction of phthalic anhydride with diazonium salts. The reaction typically involves the following steps:
- Formation of diazonium salt from aniline derivatives.
- Coupling of the diazonium salt with phthalic anhydride under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining optimal temperature and pressure.
- Efficient removal of by-products.
化学反应分析
Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Azophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
作用机制
The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:
Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can form covalent bonds with amino acid residues, altering protein function.
相似化合物的比较
Phthalic Anhydride: The parent compound, used in the production of plasticizers and dyes.
Maleic Anhydride: Another anhydride used in the synthesis of resins and coatings.
Succinic Anhydride: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness: Azophthalic anhydride is unique due to the presence of azo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of azo dyes and pigments, where the azo linkage is crucial for color properties.
属性
CAS 编号 |
30178-84-8 |
|---|---|
分子式 |
C16H6N2O6 |
分子量 |
322.23 g/mol |
IUPAC 名称 |
4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H |
InChI 键 |
RSAGQQQIRZLFHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


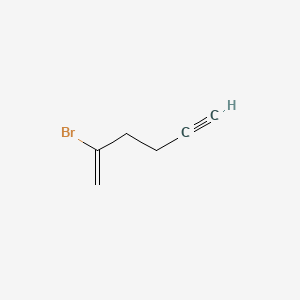
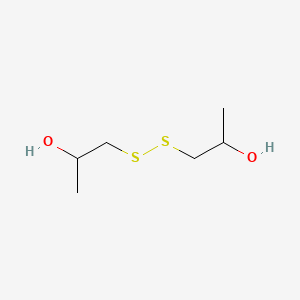
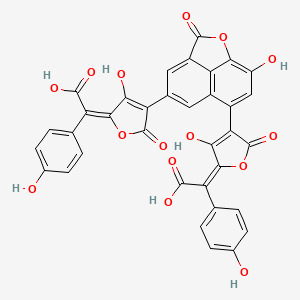
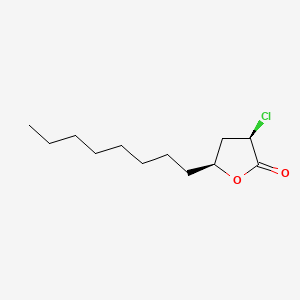
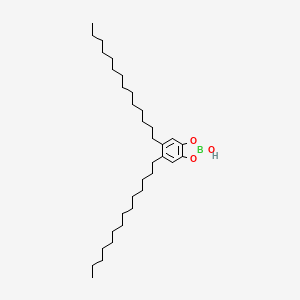


![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
